Product packaging for 4-(m-Tolyl)picolinonitrile(Cat. No.:)

4-(m-Tolyl)picolinonitrile

Cat. No.: B12085884
M. Wt: 194.23 g/mol
InChI Key: FSPJPXLVJMXAGK-UHFFFAOYSA-N
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Description

4-(m-Tolyl)picolinonitrile is a valuable chemical intermediate in the research and development of novel active molecules, particularly within the pharmaceutical and agrochemical sectors. Picolinonitrile derivatives are prominent scaffolds in medicinal chemistry; the nitrile group serves as a versatile synthetic handle for further functionalization into groups such as amides, amidoximes, esters, and carboxylic acids, which are critical for optimizing the biological activity and physicochemical properties of lead compounds . Compounds featuring the picolinonitrile core have been identified as key intermediates in the synthesis of molecules with diverse biological activities . Furthermore, in agrochemical research, structurally similar picolinonitrile derivatives have been explored in the design of new synthetic auxin herbicides, demonstrating the importance of this chemical class in developing modern crop protection agents . The meta-tolyl substituent on the pyridine ring can influence the compound's electronic properties and steric profile, which may be tailored for specific interactions in biological systems. Researchers value this compound for its utility in constructing complex, multi-substituted pyridine structures essential for probing biological pathways and developing new therapeutic and agrochemical candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2 B12085884 4-(m-Tolyl)picolinonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

4-(3-methylphenyl)pyridine-2-carbonitrile

InChI

InChI=1S/C13H10N2/c1-10-3-2-4-11(7-10)12-5-6-15-13(8-12)9-14/h2-8H,1H3

InChI Key

FSPJPXLVJMXAGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC=C2)C#N

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms

Intrinsic Reactivity of the Picolinonitrile Framework

The picolinonitrile scaffold is characterized by a pyridine (B92270) ring substituted with a cyano (-C≡N) group. This combination of an electron-deficient aromatic heterocycle and a strongly electron-withdrawing nitrile group governs its reactivity towards both electrophiles and nucleophiles.

The nitrile group is a potent electrophilic site. The carbon atom of the cyano group is sp-hybridized and is susceptible to nucleophilic attack due to the significant dipole moment of the carbon-nitrogen triple bond and the high electronegativity of the nitrogen atom. orgsyn.orgbldpharm.com A resonance structure can be drawn that places a positive charge on the carbon, further highlighting its electrophilic nature. bldpharm.com

This electrophilicity allows for a variety of transformations of the nitrile group. For instance, nitriles can undergo nucleophilic addition reactions. Under acidic conditions with heating, they can be hydrolyzed to form a carboxylic acid, proceeding through an amide intermediate. bldpharm.com Reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄), yields a primary amine. bldpharm.com The reaction with organometallic reagents like Grignard reagents leads to the formation of ketones after hydrolysis of the intermediate imine. kintekcorp.com

The reactivity of the nitrile can be modulated by adjacent electron-withdrawing groups. orgsyn.org In the context of picolinonitrile, the electron-withdrawing nature of the pyridine ring enhances the electrophilic character of the nitrile carbon.

The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it a nucleophilic and basic center. It can react with electrophiles, such as alkyl halides and acyl chlorides, to form pyridinium (B92312) salts. This reactivity is a cornerstone of many transformations involving pyridine and its derivatives.

The nucleophilicity of the pyridine nitrogen is fundamental to its role in catalysis and in activating the pyridine ring for certain reactions. For example, coordination of a Lewis acid, such as boron trifluoride (BF₃), to the pyridine nitrogen can facilitate deprotonation at a benzylic position on a substituent, enabling subsequent reactions. nih.gov The stereoselective dearomatization of pyridine derivatives can also occur through reactions at the nucleophilic nitrogen. mdpi.com

Reaction Pathway Elucidation and Kinetic Studies

Understanding the precise mechanism and rate of a chemical reaction involving 4-(m-Tolyl)picolinonitrile requires detailed reaction pathway elucidation and kinetic studies. These investigations are crucial for optimizing reaction conditions and for gaining fundamental insights into the reaction mechanism. acs.org

Methodologies for these studies often involve monitoring the reaction progress over time. This can be achieved using various analytical techniques, such as ¹H NMR spectroscopy, to track the concentration of reactants, intermediates, and products. acs.org From this data, the rate of the reaction can be determined.

Kinetic analysis can help to:

Determine the order of the reaction with respect to each reactant.

Identify the rate-determining step.

Provide evidence for proposed intermediates.

For complex reactions, such as those involving catalysts, reaction progress kinetic analysis is a powerful tool for building a comprehensive picture of the reaction behavior from a minimal number of experiments. mdpi.com Isoconversional kinetic analysis is another method used to investigate the degradation behavior of complex materials by determining kinetic parameters without assuming a specific reaction mechanism. google.com

Hypothetical Kinetic Data for the Hydrolysis of this compound

Experiment[this compound] (M)[H⁺] (M)Initial Rate (M/s)
10.10.11.5 x 10⁻⁵
20.20.13.0 x 10⁻⁵
30.10.23.0 x 10⁻⁵

Stereochemical Control in Reactions Involving this compound Analogues

Achieving stereochemical control is a significant challenge and a key objective in modern organic synthesis, particularly when creating chiral molecules for applications in pharmaceuticals and materials science. For reactions involving analogues of this compound, the stereochemical outcome can be influenced by several factors, including the presence of chiral catalysts, the nature of the substituents, and the reaction conditions.

In the case of aryl-substituted pyridines, stereocontrol can be achieved in various transformations. For example, the asymmetric dearomatization of pyridines can be accomplished with high regio- and stereocontrol to produce chiral dihydropyridines. mdpi.com This can be achieved through the use of chiral catalysts or by employing chiral auxiliaries.

Another example is the palladium-catalyzed allylic alkylation of 2-substituted pyridines, where high diastereoselectivity and enantioselectivity can be achieved. nih.gov The stereochemical outcome is rationalized by the formation of a single geometric isomer of the nucleophile due to steric hindrance upon coordination of a Lewis acid to the pyridine nitrogen. nih.gov Large substituents on the pyridine ring generally lead to higher levels of stereocontrol. nih.gov

For 1,3-dipolar cycloaddition reactions involving aryl-substituted imines derived from pyridine aldehydes, chiral ligands can be used to induce high enantioselectivity in the formation of pyrrolidine (B122466) rings. researchgate.net

The table below presents data from a study on the asymmetric synthesis of pyrrolidines using a chiral ligand-metal complex, illustrating the levels of stereocontrol that can be achieved in reactions of related aryl-heterocyclic systems. researchgate.net

Enantioselective 1,3-Dipolar Cycloaddition of an Imine Analogue

EntryDipolarophileYield (%)ee (%)
1N-methylmaleimide8976
2Dimethyl maleate7565
3tert-Butyl acrylate8270

Data adapted from a study on a related aryl-substituted imine system. researchgate.net

Coordination Chemistry of 4 M Tolyl Picolinonitrile As a Ligand

Ligand Design Principles for Pyridine-Nitrile Systems

The design of ligands containing both pyridine (B92270) and nitrile functionalities, such as 4-(m-Tolyl)picolinonitrile, is guided by several key principles aimed at tailoring their coordination properties for specific applications. The pyridine ring, a nitrogen-containing aromatic heterocycle, provides a robust and sterically defined platform for coordination to metal ions through the lone pair of electrons on the nitrogen atom. The rigidity of the pyridine unit can be incorporated into various molecular architectures to create ligands with differing affinities and selectivities for metal ions.

The nitrile group (-C≡N) introduces a second potential coordination site. The design of pyridine-nitrile systems often considers the electronic interplay between these two groups. The electron-withdrawing nature of the nitrile can influence the basicity of the pyridine nitrogen, thereby modulating the strength of the metal-pyridine bond. Furthermore, the spatial arrangement of the pyridine and nitrile groups is a critical design parameter that dictates the potential for chelation and the formation of specific coordination geometries.

In the case of this compound, the tolyl substituent at the 4-position of the pyridine ring introduces steric bulk and electronic effects. The methyl group on the tolyl ring can influence the ligand's solubility and its packing in the solid state. These design considerations are crucial for controlling the self-assembly of coordination cages and polymers.

Coordination Modes and Binding Affinities

As a ligand, this compound possesses two primary donor atoms: the nitrogen of the pyridine ring and the nitrogen of the nitrile group. This allows for several potential coordination modes:

Monodentate Coordination: The ligand can bind to a metal center through either the pyridine nitrogen or the nitrile nitrogen. Coordination through the pyridine nitrogen is generally favored due to its greater basicity.

Bidentate Bridging Coordination: The ligand can bridge two metal centers by coordinating to one metal via the pyridine nitrogen and to another via the nitrile nitrogen. This mode of coordination is essential for the formation of coordination polymers and networks.

Chelating Coordination: While less common for picolinonitrile-based ligands due to the linear geometry of the nitrile group, chelation to a single metal center involving both the pyridine and nitrile nitrogens could be envisaged in specific geometric arrangements, potentially leading to strained ring formation.

The binding affinity of this compound for a particular metal ion is influenced by a combination of factors, including the hardness and softness of the metal and donor atoms (HSAB theory), the steric hindrance around the coordination sites, and the electronic properties of the ligand. The presence of the electron-withdrawing nitrile group generally decreases the basicity of the pyridine nitrogen, which can affect its binding affinity compared to simple pyridine ligands.

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the resulting coordination compound's structure and dimensionality.

Complexes with Transition Metals

Transition metals, with their variable oxidation states and coordination geometries, form a wide range of complexes with pyridine-nitrile ligands. The synthesis of transition metal complexes with this compound can lead to discrete mononuclear or polynuclear species, as well as extended coordination polymers. The nature of the counter-anion from the metal salt can also play a significant role in the final structure, sometimes participating in the coordination sphere or influencing the packing of the complex.

Metal IonPotential Coordination GeometryResulting Complex Type
Cu(II)Tetrahedral, Square Planar, OctahedralMononuclear, Dinuclear, Coordination Polymer
Ag(I)Linear, Trigonal Planar, TetrahedralCoordination Polymer, Metallacycle
Zn(II)Tetrahedral, OctahedralMononuclear, Coordination Network
Pd(II)Square PlanarDiscrete Complex, Coordination Cage
Pt(II)Square PlanarDiscrete Complex, Coordination Cage

This table presents potential outcomes based on the known coordination chemistry of similar pyridine-nitrile ligands.

Coordination with Lanthanide and Other Rare Earth Elements

Lanthanide ions are characterized by their large ionic radii and high coordination numbers, typically ranging from 7 to 12. Their coordination chemistry is dominated by electrostatic interactions. While the nitrogen donors of this compound are considered relatively soft bases, they can still coordinate to the hard lanthanide ions, often in conjunction with other harder donor ligands such as water, alcohols, or carboxylates. The synthesis of lanthanide complexes with this ligand may yield intricate structures with high coordination numbers, where the ligand can act as a monodentate or bridging unit.

Structural Characterization of Coordination Compounds

Other spectroscopic techniques are also crucial for characterizing these complexes:

Infrared (IR) Spectroscopy: The C≡N stretching frequency in the IR spectrum is a sensitive probe for the coordination of the nitrile group. A shift to higher wavenumbers upon coordination is typically observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to study the ligand environment in solution, providing insights into the symmetry and dynamics of the complexes.

UV-Visible Spectroscopy: The electronic absorption spectra can reveal information about the d-d transitions in transition metal complexes and ligand-to-metal charge transfer bands.

Through a combination of these synthetic and characterization methods, a comprehensive understanding of the coordination chemistry of this compound can be achieved, paving the way for the rational design of new functional materials with tailored properties.

Catalytic Applications of 4 M Tolyl Picolinonitrile Derived Systems

Ligand Application in Transition Metal Catalysis

The core of 4-(m-Tolyl)picolinonitrile's utility in transition metal catalysis lies in its structure as a substituted pyridine (B92270). Pyridine-based ligands are fundamental in coordination chemistry, capable of forming stable complexes with a wide array of transition metals, including palladium, nickel, and copper. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, which it can donate to a vacant orbital on a metal center, forming a sigma bond. This coordination can stabilize the metal catalyst, modulate its electronic properties, and influence its reactivity in various catalytic cycles. The presence of substituents on the pyridine ring, such as the m-tolyl group and the nitrile group in this compound, allows for fine-tuning of these properties, a concept crucial for modern catalyst design.

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Key transformations like the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions are indispensable tools for chemists. wikipedia.orgmdpi.com The performance of these catalytic systems is heavily dependent on the ligands coordinated to the palladium center.

Pyridine-based ligands have been shown to be effective in various palladium-catalyzed reactions. nih.govrsc.org They can influence catalyst activity and selectivity by modifying the electron density at the palladium center. For instance, more basic (electron-donating) pyridine ligands can enhance the rate of certain reactions, though steric effects also play a critical role. nih.gov In the context of this compound, the pyridine nitrogen can serve as the primary coordination site to a Pd(II) precursor. The electronic nature of the m-tolyl and cyano groups would then modulate the Lewis basicity of the nitrogen atom, thereby influencing the catalytic activity. While specific use of this compound in these reactions is not extensively documented, its structure is analogous to other pyridine ligands successfully employed in C(sp³)–H arylation and Heck reactions. rsc.orgacs.org

Reaction TypeCatalyst/PrecursorLigand TypeSubstrate 1Substrate 2Product TypeRef.
Suzuki-Miyaura Coupling Pd(OAc)₂Phosphine (B1218219) LigandsAryl HalideArylboronic AcidBiaryl wikipedia.org
Heck-Matsuda Reaction Pd(OAc)₂Pyridine-based Arenediazonium SaltAllylic Alcoholβ-Aryl-methoxy-lactol rsc.org
C(sp³)–H Arylation Pd(OAc)₂2-Methylpyridine Alanine-derived AmideAryl IodideArylated Amino Acid Derivative acs.org
Carbonylative Coupling Palladium ComplexXantphosAryl Triflates(Hetero)arenesAryl Ketones rsc.org

This table shows representative palladium-catalyzed reactions where pyridine-type ligands or related systems are employed, illustrating the potential context for using this compound.

Nickel-Catalyzed Reactions

Nickel, being more earth-abundant and exhibiting unique reactivity compared to palladium, has emerged as a powerful catalyst for cross-coupling reactions. chemrxiv.org Nickel-catalyzed transformations often involve different oxidation states and can be effective for coupling challenging substrates. The design of ligands for nickel catalysis is crucial for controlling reactivity and selectivity. nih.gov

Both N-heterocycles and nitrile groups have been shown to be effective ligands or additives in nickel catalysis. acs.orgrsc.org Nitrile-containing ligands can act as electron-acceptors, promoting the desired reductive elimination step and stabilizing low-valent nickel species. chemrxiv.orgnih.gov In a molecule like this compound, both the pyridine nitrogen and the nitrile group could potentially interact with the nickel center. The pyridine nitrogen can act as a classic sigma-donor ligand, while the nitrile group could coordinate in a side-bound fashion, influencing the catalytic cycle. chemrxiv.org This dual potential makes it an intriguing candidate for reactions like the thiolation of aryl nitriles or the hydroboration of nitriles, where C-CN bond activation or CN group transformation is key. rsc.orgethz.ch

Reaction TypeCatalyst/PrecursorLigand/AdditiveSubstrate 1Substrate 2Product TypeRef.
C(sp²)-C(sp³) Coupling Ni(COD)₂Benzonitrile-based Disubstituted MalononitrileAryl HalideQuaternary α-Arylnitrile nih.gov
Nitrile Hydroboration [Ni(COD)₂]NHC-pyridonate Aryl NitrilePinacolboranePrimary Benzylamine rsc.org
Thiolation of Aryl Nitriles Ni(OTf)₂dcypeAryl NitrileThiolAryl Thioether ethz.ch
Alkylarylation of Alkenes NiBr₂·glymeNitriles & AlkenesAlkenylamineAryl HalideAlkylarylated Amine acs.org

This table presents examples of nickel-catalyzed reactions where nitrile-containing or N-heterocyclic ligands play a key role, suggesting possible applications for this compound.

Copper-Catalyzed Processes

Copper catalysis is valued for its cost-effectiveness, sustainability, and diverse reactivity, enabling a wide range of transformations including C-N, C-O, and C-C bond formation. beilstein-journals.org The Ullmann condensation and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," are classic examples. beilstein-journals.orgorganic-chemistry.org The efficiency of many copper-catalyzed reactions is significantly enhanced by the use of ligands, which can stabilize the copper species and accelerate key steps in the catalytic cycle.

Nitrogen-based ligands, particularly those derived from pyridine, are frequently employed in copper catalysis. nih.gov They have been shown to accelerate reactions such as the aerobic oxidative dehydrogenation of primary amines to nitriles. nih.gov In the CuAAC reaction, chelating ligands can enhance catalytic activity, and substrates containing a picolyl group (a pyridine-methyl unit) have shown high reactivity. mdpi.com The this compound ligand could potentially participate in similar transformations, with its pyridine nitrogen coordinating to the copper center to facilitate the desired chemical conversion.

Reaction TypeCatalyst/PrecursorLigand TypeSubstrate 1Substrate 2Product TypeRef.
Azide-Alkyne Cycloaddition (CuAAC) Cu(I) or Cu(II)2-Picolyl Azide (Substrate as Ligand) 2-Picolyl Azide Terminal Alkyne1,2,3-Triazole mdpi.com
Azide-Alkyne Cycloaddition (CuAAC) Cu(I) ComplexNHC-based Benzyl AzidePhenylacetylene1,4-disubstituted 1,2,3-triazole csic.es
Aerobic Oxidation CuI4-Aminopyridine Primary AmineO₂Nitrile nih.gov
Enantioconvergent C(sp³)-C(sp) Coupling Cu(I)Chiral N,N,N-ligand Racemic Tertiary Alkyl HalideTerminal AlkyneChiral Quaternary Carbon sustech.edu.cn

This table highlights representative copper-catalyzed reactions where pyridine-containing ligands or substrates are crucial, indicating potential areas of application for this compound.

Role in Gold(I)-Catalyzed Systems

Gold catalysis has become a powerful tool for activating unsaturated C-C bonds (alkynes, allenes, alkenes) toward nucleophilic attack. awuahlab.com Gold(I) complexes are typically used, which act as soft and highly carbophilic Lewis acids. The catalytic activity is heavily influenced by the ancillary ligand bound to the gold center. While soft ligands like phosphines and N-heterocyclic carbenes (NHCs) are most common, nitrogen-donor ligands have also been successfully employed. awuahlab.comwiley-vch.de

Although Au(I) has a lower affinity for hard N-donors compared to P- or C-donors, complexes with anionic N-donor ligands are known, often stabilized by another ligand like a phosphine. wiley-vch.decore.ac.uk Nitrogen-containing ligands like amidinates have been used to form luminescent and catalytically active gold clusters. unirioja.es A ligand such as this compound could coordinate to a Au(I) center through its pyridine nitrogen. The electronic properties imparted by the tolyl and nitrile groups would then modulate the Lewis acidity of the gold catalyst, which is a critical parameter for tuning its reactivity in reactions like alkyne hydrofunctionalization or cycloisomerization.

Reaction TypeCatalyst SystemLigand TypeFunctionRef.
Alkyne Hydrofunctionalization Au(I) ComplexPhosphine (PR₃)Stabilizes Au(I) center, modulates reactivity awuahlab.com
CO Oxidation Gold ClustersAmidinate Catalyst precursor, stabilizes clusters unirioja.es
General Catalysis Au(III) ComplexC,N-Donor (Cyclometalated) Stabilizes Au(III), influences reactivity pathways researchgate.net
Oxidative Addition Dinuclear Au(I) ComplexAmidinate Forms stable Au(II)-Au(II) complexes with N-ligands wiley-vch.de

This table shows examples of gold-catalyzed systems where nitrogen-based ligands are employed, illustrating the potential role for picolinonitrile derivatives.

Photoredox Catalysis Utilizing Picolinonitrile Derivatives

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. acs.orgnih.gov This strategy often relies on a photocatalyst, typically an iridium or ruthenium complex, or an organic dye, that can absorb visible light and engage in single-electron transfer (SET) with a substrate. Functionalized pyridines and their derivatives are ubiquitous in this field, either as part of the photocatalyst's ligand scaffold or as substrates themselves. sci-hub.senih.gov

The direct functionalization of pyridine derivatives can be achieved by generating pyridyl radicals through the single-electron reduction of activated pyridinium (B92312) salts. nih.govacs.org This approach allows for C-C bond formation with regioselectivity that is often complementary to traditional methods. acs.org Furthermore, pyridine derivatives can be incorporated into the structure of metal-based photocatalysts, such as those of copper, where the ligand framework is critical for tuning the photophysical and electrochemical properties of the complex. rsc.org A compound like this compound is a prime candidate for use in photoredox catalysis. Its extended π-system and tunable electronic properties (via the tolyl group) could make it a useful component in designing new organic or metal-based photocatalysts. Alternatively, it could serve as a substrate for late-stage functionalization via photoredox-generated radicals.

Reaction TypeCatalyst SystemSubstrate TypeKey IntermediateFunctionalizationRef.
Pyridine Functionalization Quinolinone (Organic Photocatalyst)N-ethoxypyridinium saltEthoxy RadicalPhosphonation acs.orgsci-hub.se
Radical Hydroarylation [Ir(ppy)₂(dtbbpy)]PF₆HalopyridinePyridyl RadicalAlkylation nih.gov
C-H Arylation Dual Pd/PhotoredoxArene with Pyridine directing groupAryl RadicalArylation nih.gov
Pyridine Allylation Dithiophosphoric Acid (Organocatalyst)Pyridinium IonPyridinyl RadicalAllylation acs.org
Asymmetric Cyanoalkylation Copper(I) Photocatalyst Cycloketone Oxime EsterAlkyl RadicalAlkyne-bearing nitriles rsc.org

This table summarizes representative photoredox reactions where pyridine derivatives are central, highlighting the context for the application of this compound.

Ligand Tuning for Enhanced Catalytic Performance

The rational design of ligands is a central theme in modern catalysis. By systematically modifying the structure of a ligand, one can tune the steric and electronic properties of the resulting metal complex to optimize its catalytic performance. nih.govrsc.org This principle of "ligand tuning" is directly applicable to this compound, where the m-tolyl group serves as a key modulator of the picolinonitrile's properties as a ligand.

Electronic Effects: The electronic nature of a substituent on a ligand can significantly alter the electron density at the metal center, which in turn affects its reactivity. The m-tolyl group is generally considered to be weakly electron-donating through an inductive effect. This would increase the electron density on the pyridine nitrogen of this compound compared to the unsubstituted parent compound. A more electron-rich nitrogen atom is a stronger sigma-donor, which can lead to a more stable metal-ligand bond. In palladium catalysis, for example, more basic pyridine ligands have been correlated with higher reaction yields. nih.gov

Steric Effects: The size and shape of a ligand create a specific steric environment around the metal center. This steric bulk can influence substrate binding, control the coordination number of the metal, and dictate the regioselectivity or enantioselectivity of a reaction. The m-tolyl group introduces significant steric hindrance compared to a simple hydrogen atom. acs.org This bulk can prevent the formation of undesired side products or, in asymmetric catalysis, create a chiral pocket that favors the formation of one enantiomer over the other. The steric profile of a ligand is often a delicate balance; it must be large enough to induce selectivity but not so large that it blocks substrate access to the catalytic site. d-nb.info

The combination of these electronic and steric contributions makes this compound a tailored ligand. Its specific properties could prove advantageous for a particular catalytic transformation that requires a moderately electron-rich, sterically hindered N-donor ligand.

Substituent (on Pyridine Ligand)Electronic EffectSteric Effect (Conceptual)Potential Impact on CatalysisRef. (Concept)
-HNeutral referenceMinimalBaseline activity/selectivity nih.gov
-OCH₃ (para)Strong electron-donating (resonance)SmallIncreases catalyst activity by making metal more electron-rich nih.gov
-CF₃ (para)Strong electron-withdrawingSmallDecreases catalyst activity by making metal more electron-poor nih.gov
-m-Tolyl Weak electron-donating (induction) Moderate bulk Balances increased electron density with steric control; may enhance selectivity researchgate.net
-o-TolylWeak electron-donating (induction)High bulk near coordination siteSteric hindrance may block substrate access or enforce high selectivity researchgate.net
-tert-Butyl (para)Electron-donating (induction)High bulkCan enhance stability and selectivity through steric effects acs.org

This table provides a conceptual comparison of different substituents on a pyridine ligand scaffold to illustrate the principles of electronic and steric tuning relevant to the m-tolyl group.

Advanced Materials Science Applications

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netmdpi.com The vast tunability of their pore size, structure, and chemical functionality makes them suitable for a wide array of applications, including gas storage, separation, and catalysis. mdpi.comnih.gov The synthesis of MOFs can be achieved through various methods, such as solvothermal/hydrothermal, microwave-assisted, electrochemical, and mechanochemical techniques. nih.govossila.com

While specific examples of 4-(m-Tolyl)picolinonitrile being directly incorporated into MOF structures are not extensively documented in current literature, its molecular design makes it a promising candidate for use as an organic linker. The molecule possesses two key potential coordination sites: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the nitrile group. These sites can bind to metal centers, forming the extended, repeating network characteristic of a MOF. researchgate.netyoutube.com The rigid structure of the tolyl and pyridine rings can help in the formation of a robust and porous framework. mdpi.com The synthetic versatility of MOFs allows for the combination of various metal ions and organic linkers, suggesting that this compound could be used to create novel MOFs with specific chemical and physical properties. rsc.org The selection of synthesis conditions, such as temperature, solvent, and reagent concentration, would be crucial in directing the crystallization process and the final topology of the resulting framework. researchgate.netossila.com

Photophysical Properties and Functional Materials

The photophysical properties of organic molecules are dictated by their electronic structure and how they interact with light. Compounds with extensive π-conjugated systems, like this compound, often exhibit interesting behaviors such as fluorescence and phosphorescence, making them valuable in the development of functional materials for optoelectronic devices. rsc.orgrsc.org

Fluorophores and luminophores are chemical compounds that re-emit light after absorbing it, a property known as fluorescence or luminescence. The development of new fluorescent materials is a dynamic area of research, with applications in bioimaging, sensing, and lighting technologies. researchgate.net The photophysical properties of such molecules can be finely tuned by modifying their chemical structure. mdpi.com

Studies on structurally related tolyl-substituted pyridine isomers have demonstrated that the continuous conjugation between pyrene (B120774), pyridine, and tolyl units significantly influences their photophysical behaviors. researchgate.net These molecules are known to be fluorescent. researchgate.net The introduction of different substituents into the core of similar 2,2'-bipyridine (B1663995) structures has been shown to be an effective tool for tuning their emission wavelengths and fluorescence quantum yields. mdpi.com Given the conjugated nature of the tolyl group and the picolinonitrile ring system in this compound, the compound is expected to possess inherent luminescent properties, making it a candidate for the development of novel fluorophores.

Organic room-temperature phosphors (RTPs) are materials that can store light energy and release it slowly in the form of a long-lasting afterglow. rsc.org The design of efficient, metal-free organic phosphors has gained significant attention due to their potential applications in areas like bioimaging, anti-counterfeiting, and data encryption. semanticscholar.org This phosphorescence arises from the radiative decay of excited triplet excitons, and strategies to enhance this process often involve promoting intersystem crossing and suppressing non-radiative decay pathways. rsc.orgsemanticscholar.org

Furthermore, the fluorescent properties of such molecules can be harnessed to create chemosensors—compounds that signal the presence of specific chemical species through a change in their optical properties. Research on tolyl-substituted isomeric fluorescent probes has revealed their ability to act as selective ratiometric sensors for mercury ions (Hg²⁺). researchgate.net In these systems, the binding of the metal ion causes a distinct red-shift in the emission wavelength, allowing for naked-eye detection under UV light. researchgate.net The study indicated that the position of the tolyl group (ortho vs. para) influenced the degree of the spectral shift. researchgate.net This suggests that this compound could also function as a chemosensor, with its specific sensitivity and selectivity being determined by the meta-position of the tolyl substituent. researchgate.net

Table 1: Comparative Sensing Behavior of Tolyl-Substituted Pyridine Isomers for Hg²⁺ Ions researchgate.net
IsomerSensing BehaviorDetection MethodKey Finding
ortho-Tolyl Substituted ProbeRatiometric fluorescent sensing of Hg²⁺UV-Vis and fluorescence spectroscopyExhibits selective photoemissive properties in the presence of Hg²⁺ ions.
para-Tolyl Substituted ProbeRatiometric fluorescent sensing of Hg²⁺UV-Vis and fluorescence spectroscopyDisplays a more significant red-shift in the emission band compared to the ortho isomer upon Hg²⁺ detection.

Supramolecular Assembly and Self-Organizing Systems

Supramolecular assembly is the process by which molecules spontaneously associate through non-covalent interactions to form larger, well-ordered structures. frontiersin.orgescholarship.org This phenomenon, also known as self-organization, is fundamental in chemistry and biology and is driven by interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. wikipedia.orgpreprints.org It allows for the bottom-up construction of complex functional materials from simple molecular building blocks. preprints.org

The structure of this compound, with its aromatic rings and polar nitrile group, provides the necessary features for it to participate in supramolecular assembly. The flat, electron-rich surfaces of the tolyl and pyridine rings can engage in π-π stacking interactions, while the electronegative nitrogen of the nitrile group can lead to dipole-dipole interactions. Research has shown that related nitrile-containing molecules can be used to direct the self-assembly of novel materials. mdpi.com For instance, the variation of nitriles used in the synthesis of cationic 1,2,4-selenodiazoles allows for fine-tuning of their self-assembly in the solid state. mdpi.com Similarly, molecular self-assembly has been employed to form organic co-crystals with unique charge-transfer and photophysical properties. rsc.org These principles suggest that this compound could serve as a valuable tecton, or building block, for designing new self-organizing systems and functional crystalline materials. rsc.orgmdpi.com

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The electronic structure of a molecule is fundamental to its stability, reactivity, and spectroscopic properties. Quantum chemistry methods are employed to solve the electronic Schrödinger equation, providing a detailed picture of electron distribution and energy levels.

For 4-(m-Tolyl)picolinonitrile, Density Functional Theory (DFT) would be a primary method of choice due to its balance of accuracy and computational cost. Such an analysis would involve geometry optimization to find the molecule's most stable three-dimensional conformation by minimizing its energy. From this optimized structure, key electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are essential for understanding the molecule's reactivity and its behavior in chemical reactions. The distribution of electron density and the molecular electrostatic potential (MEP) map would also be calculated, revealing regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Table 1: Illustrative Electronic Properties Calculable for this compound via DFT Note: The following values are hypothetical examples of what a computational study would yield, as specific data for this compound is not available in the reviewed literature.

Property Description Hypothetical Value
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. -6.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. -1.2 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and electronic stability. 5.3 eV
Dipole Moment A measure of the overall polarity of the molecule. 3.1 Debye
Molecular Surface Area The total surface area of the molecule. 250 Ų

Computational Modeling of Reaction Mechanisms

Computational modeling is an indispensable tool for elucidating the intricate pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed.

Table 2: Illustrative Parameters from a Computational Study of a Hypothetical Reaction Step Note: Data is for illustrative purposes only.

Parameter Symbol Description Hypothetical Value
Activation Energy E_a The minimum energy required to initiate the reaction step. 25 kcal/mol
Enthalpy of Reaction ΔH The net change in heat content during the reaction step. -15 kcal/mol
Gibbs Free Energy of Reaction ΔG The change in free energy, indicating the spontaneity of the step. -18 kcal/mol
Key Transition State Bonds N/A Bond lengths in the transition state structure. C-C: 1.45 Å, C-N: 1.38 Å

In Silico Prediction of Molecular Interactions and Ligand-Target Recognition

In silico techniques are central to modern drug discovery and materials science for predicting how a small molecule like this compound might interact with a larger biological target, such as a protein or enzyme. These methods can significantly accelerate the identification of potentially bioactive compounds.

Molecular docking is a primary technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a target molecule. For this compound, a docking study would involve placing the molecule into the active site of a known protein target and scoring the interaction based on factors like hydrogen bonding and hydrophobic interactions. Following docking, molecular dynamics (MD) simulations can be run to observe the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding interaction. These simulations help confirm if the predicted binding pose is stable.

Table 3: Example Output from a Hypothetical Molecular Docking Study Note: Data is for illustrative purposes only. A specific biological target is not presumed.

Parameter Description Hypothetical Value
Binding Affinity Estimated free energy of binding (lower is stronger). -8.2 kcal/mol
Interacting Residues Amino acids in the target's binding pocket that interact with the ligand. TYR 22, PHE 87, LEU 101
Hydrogen Bonds Number of hydrogen bonds formed between ligand and target. 1
Hydrophobic Interactions Key nonpolar interactions stabilizing the complex. Interaction with phenyl ring of PHE 87

Spectroscopic Parameter Prediction through Quantum Chemical Methods

Quantum chemical methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming a molecule's identity. By simulating the behavior of molecules in response to electromagnetic radiation, these methods can generate theoretical spectra that can be compared with experimental results.

For this compound, time-dependent DFT (TD-DFT) could be used to predict its UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λ_max). Calculations can also determine the nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in the molecule, which is a critical tool for structure elucidation. Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectroscopy can be computed, linking specific molecular vibrations (e.g., C≡N stretch, C-H bend) to peaks in the experimental spectra.

Table 4: Illustrative Spectroscopic Parameters Predictable via Quantum Chemistry Note: Values are hypothetical and serve to illustrate the output of such calculations.

Spectroscopy Type Predicted Parameter Hypothetical Value
¹H NMR Chemical Shift (δ) of aromatic protons 6.8 - 8.5 ppm
¹³C NMR Chemical Shift (δ) of nitrile carbon (C≡N) 118 ppm
IR Spectroscopy Vibrational frequency of the nitrile (C≡N) stretch 2230 cm⁻¹
UV-Vis Spectroscopy Wavelength of maximum electronic absorption (λ_max) 275 nm

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 4-(m-Tolyl)picolinonitrile. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. nih.gov

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present. The aromatic protons on the picolinonitrile and m-tolyl rings would appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm), while the methyl group protons of the tolyl substituent would produce a characteristic singlet in the upfield region (around δ 2.4 ppm). The integration of these signals would confirm the presence of 10 protons in the molecule.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The spectrum would feature signals for the nitrile carbon (C≡N), the quaternary carbons, and the protonated aromatic carbons. The chemical shifts of these signals are indicative of their electronic environment. While specific experimental data for this compound is not widely published, data from the related compound, 3-Hydroxy-4-(p-tolyl)picolinonitrile, shows characteristic signals for the tolyl and pyridine (B92270) ring carbons, with the methyl carbon appearing at approximately δ 21.5 ppm and the nitrile carbon at δ 115.2 ppm. acs.orgnih.govacs.org A similar pattern would be anticipated for the m-tolyl isomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on theoretical principles and data from analogous structures.

NucleusPositionPredicted Chemical Shift (δ, ppm)Multiplicity
¹HPyridine Ring Protons7.5 - 8.8Multiplets (m)
¹HTolyl Ring Protons7.1 - 7.5Multiplets (m)
¹HMethyl Protons (-CH₃)~2.4Singlet (s)
¹³CNitrile Carbon (-C≡N)~115-118-
¹³CAromatic Carbons (C-H, C-C)~120-155-
¹³CMethyl Carbon (-CH₃)~21-

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound (C₁₃H₁₀N₂), the calculated molecular weight is 194.23 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the exact molecular formula. For instance, the related compound 3-Hydroxy-4-(p-tolyl)picolinonitrile (C₁₃H₁₀N₂O) showed a calculated m/z for the [M-H]⁻ ion of 209.0720, with an experimental finding of 209.0720, confirming its elemental composition. acs.orgnih.govacs.org A similar level of accuracy would be expected for this compound.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to provide structural information. researchgate.net The fragmentation pattern is a unique fingerprint of the molecule, revealing stable substructures. Expected fragmentation pathways for this compound would likely involve the loss of small molecules like HCN from the picolinonitrile ring or cleavage at the bond connecting the two aromatic rings.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Molecular FormulaIon TypeCalculated Exact Mass (m/z)Expected Observation
C₁₃H₁₀N₂[M+H]⁺195.0917Precise mass confirms elemental composition
C₁₃H₁₀N₂[M]⁺194.0844Molecular ion peak

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. photothermal.comtriprinceton.org The resulting spectra provide a unique "fingerprint" based on the functional groups present. Both techniques are valuable for characterizing this compound. spectroscopyonline.com

The IR spectrum is particularly sensitive to polar bonds. photothermal.com The most prominent and diagnostically important peak in the IR spectrum of this compound is the strong, sharp absorption corresponding to the nitrile (C≡N) stretching vibration, which is expected to appear in the range of 2220-2240 cm⁻¹. acs.orgnih.gov Other key absorptions include C-H stretching from the aromatic rings and the methyl group (around 2900-3100 cm⁻¹) and C=C stretching vibrations within the aromatic rings (around 1400-1600 cm⁻¹). acs.org

Raman spectroscopy is more sensitive to non-polar, polarizable bonds. libretexts.org It would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-C bond stretching between the two rings, which may be weak in the IR spectrum. The combination of IR and Raman provides a more complete vibrational analysis of the molecule. researchgate.net

Table 3: Key Vibrational Modes for this compound This table presents expected frequencies based on known functional group absorptions and data from analogous structures.

Vibrational ModeExpected Frequency (cm⁻¹)Technique (Expected Intensity)
Aromatic C-H Stretch3000 - 3100IR (Medium), Raman (Strong)
Aliphatic C-H Stretch (Methyl)2850 - 2960IR (Medium), Raman (Strong)
Nitrile (C≡N) Stretch2220 - 2240IR (Strong, Sharp)
Aromatic C=C Stretch1400 - 1610IR (Variable), Raman (Variable)
Aromatic C-H Bend (Out-of-plane)690 - 900IR (Strong)

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography provides the most definitive structural evidence by determining the precise arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this technique can elucidate its three-dimensional structure with high precision.

The analysis would yield exact bond lengths, bond angles, and torsion angles. A key structural parameter of interest would be the dihedral angle between the planes of the pyridine and tolyl rings, which dictates the degree of conformational freedom and conjugation between the two systems. Furthermore, X-ray crystallography reveals intermolecular interactions, such as π-π stacking or C-H···N hydrogen bonds, that govern the packing of molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the material. While no public crystal structure for this compound is currently available, the technique remains the gold standard for absolute structure determination. researchgate.net

Photophysical Characterization Techniques (e.g., Photoluminescence Quantum Yield Measurements)

Photophysical characterization involves studying the interaction of a substance with light, including its absorption and emission properties. researchgate.net Compounds with extended π-conjugated systems, such as this compound, often exhibit fluorescence. Techniques like UV-Visible absorption and photoluminescence (PL) spectroscopy are used to measure these properties. mdpi.com

The UV-Vis spectrum would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions. The PL spectrum shows the emission profile of the compound after excitation. A key parameter derived from these measurements is the photoluminescence quantum yield (PLQY), which quantifies the efficiency of the fluorescence process. rsc.org The PLQY is the ratio of photons emitted to photons absorbed. The emission color, intensity, and quantum yield are sensitive to the molecular structure and the local environment, such as the solvent polarity. researchgate.net Characterizing these properties is essential for evaluating the potential of this compound in applications like organic light-emitting diodes (OLEDs) or fluorescent probes.

Structure Property Relationships in Aryl Picolinonitrile Systems

Influence of Aryl Substituents on Electronic and Steric Properties

The electronic and steric properties of 4-(m-Tolyl)picolinonitrile are a composite of the contributions from its three key components: the electron-deficient pyridine (B92270) ring, the strongly electron-withdrawing nitrile group (-CN), and the m-tolyl substituent. The nitrile group significantly lowers the electron density of the aromatic system, while the m-tolyl group, with its methyl substituent, introduces both electronic and steric effects.

Steric Properties: The m-tolyl group imposes a significant steric footprint. Steric hindrance can be quantified using parameters like the "percent buried volume" (%VBur), which describes the space occupied by a ligand or substituent. rsc.org The bulk of the tolyl group can influence the molecule's ability to approach other reactants or to pack in a crystal lattice. This steric demand can shield parts of the pyridine ring from chemical attack and dictate the feasible geometries of metal complexes when the molecule acts as a ligand. escholarship.org

The interplay between these electronic and steric factors is summarized in the table below, comparing the m-tolyl group to other potential substituents on a picolinonitrile core.

Substituent at 4-PositionElectronic EffectRelative Steric BulkExpected Impact on Pyridine Ring
Hydrogen (H)Neutral (Reference)MinimalBaseline electron deficiency
m-Tolyl (-C₆H₄-CH₃)Weakly Electron-DonatingSignificantSlight increase in electron density vs. H; significant steric hindrance
Nitro (-NO₂)Strongly Electron-WithdrawingModerateStrong decrease in electron density
Trifluoromethyl (-CF₃)Strongly Electron-WithdrawingModerate-to-LargeStrong decrease in electron density; notable steric presence
Methoxy (-OCH₃)Strongly Electron-DonatingModerateSignificant increase in electron density

This table presents a qualitative comparison based on established principles of physical organic chemistry.

Correlation Between Molecular Structure and Chemical Reactivity

The chemical reactivity of this compound is a direct consequence of its molecular structure. The electron-deficient nature of the doubly-activated pyridine ring and the presence of the reactive nitrile group are the primary determinants of its chemical behavior.

The pyridine ring, made electron-poor by the adjacent nitrile group, is susceptible to nucleophilic aromatic substitution reactions. researchgate.net However, the steric bulk of the m-tolyl group at the 4-position can influence the regioselectivity of such reactions, potentially directing incoming nucleophiles to other positions on the ring. Furthermore, the rate of reactions, such as metal-catalyzed cross-couplings, has been shown to be dependent on the specific aryl substituent present on a heterocyclic core. escholarship.org

The nitrile group is a versatile functional handle for synthetic transformations. It can undergo:

Reduction: Conversion of the nitrile to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride.

Hydrolysis: Conversion to a carboxamide or carboxylic acid under acidic or basic conditions.

Cyclization: Participation in the formation of new heterocyclic rings, such as tetrazoles. researchgate.net

The following table correlates the structural features of this compound with its expected reactivity.

Structural FeatureElectronic/Steric InfluencePredicted Chemical Reactivity
Pyridine Ring Electron-deficient aromatic systemSusceptible to nucleophilic attack/substitution; acts as a base at the nitrogen atom.
Nitrile Group Strong electron-withdrawing; linear geometryUndergoes reduction, hydrolysis, and cycloaddition reactions. Activates the pyridine ring.
m-Tolyl Group Weakly electron-donating; sterically bulkyModulates the electronic properties of the ring; can sterically hinder reactions at adjacent positions.

Ligand Structure-Coordination Behavior Correlations

When this compound acts as a ligand in coordination chemistry, its structure dictates how it binds to metal ions. The primary coordination site is the lone pair of electrons on the pyridine nitrogen atom. The nitrile nitrogen can also participate in coordination, potentially acting as a bridging ligand between two metal centers, although this is less common than pyridine N-coordination.

The coordination of this ligand to a metal center, such as iron(II), influences the electronic properties of the resulting complex. The strength of the ligand field created by the N-donor atom determines the splitting of the metal's d-orbitals. For an octahedral Fe(II) complex, a sufficiently strong ligand field can cause spin pairing, leading to a low-spin (LS) state. A weaker field results in a high-spin (HS) state. The electronic properties of the tolyl substituent can subtly tune this ligand field strength, thereby influencing the spin-crossover (SCO) properties of the complex. beilstein-journals.org

The steric bulk of the m-tolyl group plays a critical role in determining the coordination geometry and the number of ligands that can fit around a metal center. unica.it For example, in forming an octahedral complex [ML₂] with a tridentate ligand, the ligand's structure can force either a meridional or a facial arrangement of donor atoms. d-nb.info For a monodentate ligand like this compound, the tolyl group's steric hindrance could favor the formation of complexes with lower coordination numbers or lead to distorted geometries.

Structural Aspect of LigandInfluence on CoordinationPotential Outcome
Pyridine Nitrogen Primary Lewis basic siteForms strong coordinate bonds to a wide range of metal ions.
Nitrile Nitrogen Secondary, weaker Lewis basic siteMay remain uncoordinated or act as a bridging ligand, leading to polynuclear complexes.
m-Tolyl Group Significant steric hindranceLimits the number of ligands in the coordination sphere; influences coordination geometry and complex stability.
Overall Electronic Profile N-donor ligand with tunable π-systemInfluences the ligand field strength, affecting the magnetic and electronic properties (e.g., spin state) of the metal complex. beilstein-journals.org

Design Principles for Tailoring Specific Molecular Functions

The principles of structure-based design can be applied to this compound to tailor its properties for specific functions, such as in materials science, medicinal chemistry, or catalysis. drugdesign.orgmdpi.com The molecule can be viewed as a "pharmacophore" or a core scaffold that can be systematically modified to optimize a desired activity. drugdesign.org

One key design principle involves modifying the aryl substituent to tune the molecule's electronic and photophysical properties. For example, replacing the m-tolyl group with larger, more conjugated aromatic systems like pyrene (B120774) or anthracene (B1667546) can systematically alter the fluorescence and electronic absorption of the molecule, a strategy used in designing materials for organic light-emitting diodes (OLEDs) or molecular sensors. beilstein-journals.org

In medicinal and agrochemical design, the picolinonitrile core is a known privileged structure. By synthesizing analogs with different substituents on the tolyl ring or by transforming the nitrile group, researchers can develop structure-activity relationships (SAR) to optimize biological efficacy. For example, related N-aryl picolinamide (B142947) structures have been investigated as precursors to herbicides and as topoisomerase II inhibitors for anticancer applications. The design process involves creating a library of related compounds to identify the optimal combination of steric and electronic features for potent and selective interaction with a biological target.

The table below outlines potential design strategies using the this compound scaffold.

Design GoalMolecular Modification StrategyUnderlying Principle
Tune Photophysical Properties Replace m-tolyl with other aryl groups (e.g., naphthyl, anthracenyl, pyrenyl). beilstein-journals.orgThe extent of the π-conjugated system dictates the energy of electronic transitions (absorption/emission).
Develop Bioactive Agents Introduce functional groups on the tolyl ring; convert nitrile to amide or other bioisosteres. Fine-tuning steric and electronic properties to maximize complementary interactions with a target enzyme or receptor.
Create Novel Metal Complexes Introduce additional coordinating groups onto the scaffold to create bidentate or tridentate ligands.Increasing the ligand's denticity enhances the stability of the resulting metal complex (chelate effect).
Enhance Solubility/Lipophilicity Add polar (e.g., -OH, -COOH) or nonpolar (e.g., long alkyl chains) groups to the tolyl ring.Modifying the overall polarity of the molecule to match the requirements of a specific application medium (e.g., biological fluids, organic solvents).

Q & A

What are the optimal synthetic routes for 4-(m-Tolyl)picolinonitrile, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves coupling reactions between picolinonitrile derivatives and m-tolyl precursors. Multi-step approaches, such as Suzuki-Miyaura coupling or nucleophilic aromatic substitution, are common. For example, analogous compounds like 4-((4-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile are synthesized via palladium-catalyzed cross-coupling, with yields highly dependent on catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and solvent choice (e.g., DMF or THF) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical for isolating high-purity products (>95%) .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, HRMS) for this compound derivatives?

Discrepancies in NMR shifts or HRMS peaks often arise from residual solvents, tautomerism, or impurities. For instance, in hydantoin derivatives of picolinonitrile, 13C^{13}\text{C} NMR confirmed the presence of trifluoromethyl groups (δ ~120 ppm) and nitrile carbons (δ ~115 ppm), while HRMS validated molecular weights within 2 ppm error . Cross-validation with X-ray crystallography (where feasible) and repeated purification steps are recommended to address inconsistencies .

What experimental strategies are effective for evaluating the biological activity of this compound in kinase inhibition studies?

Kinase inhibition assays using recombinant enzymes (e.g., EGFR, VEGFR) and cellular models (e.g., cancer cell lines) are standard. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KdK_d) and thermodynamic parameters. For example, pyrazole-picolinonitrile hybrids showed IC50_{50} values <1 µM against kinases via competitive ATP-binding assays . Dose-response curves and selectivity profiling against off-target kinases are essential to confirm specificity .

How can researchers mitigate challenges in scaling up this compound synthesis while maintaining reproducibility?

Scale-up issues often relate to exothermic reactions or solvent volume limitations. A stepwise approach, as seen in the synthesis of 5-substituted picolinonitriles, involves optimizing temperature control (e.g., gradual heating to 80°C) and switching to scalable solvents like toluene . Continuous flow chemistry may improve reproducibility for intermediates prone to degradation .

What safety protocols are critical when handling this compound in the laboratory?

Due to potential toxicity (e.g., nitrile group release of HCN), strict PPE (gloves, goggles, lab coat) and ventilation (fume hood) are mandatory. Waste must be neutralized with alkaline peroxide solutions before disposal . Emergency protocols for skin/eye contact (immediate rinsing with water) and spill containment (adsorbent materials) are essential .

Advanced Research Questions

How do structural modifications (e.g., substituent position, electronic effects) impact the reactivity and bioactivity of this compound?

Electron-withdrawing groups (e.g., -CF3_3) at the pyridine ring enhance electrophilicity, improving cross-coupling efficiency. Conversely, electron-donating groups (e.g., -OCH3_3) on the m-tolyl moiety reduce metabolic stability. SAR studies on analogs like 3-(trifluoromethyl)picolinonitrile demonstrated that para-substitution on the aryl ring maximizes kinase inhibition by optimizing hydrophobic interactions with binding pockets .

What computational methods are reliable for predicting the mechanism of action of this compound in enzyme inhibition?

Docking simulations (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) trajectories (AMBER, GROMACS) model ligand-enzyme interactions. For instance, MD simulations of pyrazole-picolinonitrile hybrids revealed stable hydrogen bonds with kinase hinge regions (e.g., Met793 in EGFR), aligning with experimental IC50_{50} data . Free-energy perturbation (FEP) calculations further refine binding affinity predictions .

How can researchers address low yields in multi-step syntheses of this compound derivatives?

Yield optimization requires isolating intermediates (e.g., boronic esters) and minimizing side reactions. For example, in the synthesis of 4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile, intermediates were stabilized via tert-butoxycarbonyl (Boc) protection, improving overall yields from 31% to 60% . Real-time monitoring (e.g., in situ IR) helps identify bottlenecks .

What analytical techniques best characterize the solid-state properties (e.g., polymorphism) of this compound?

Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) detect polymorphic forms. For hydantoin-picolinonitrile hybrids, PXRD confirmed crystalline purity (>99%), while DSC revealed melting points (203–205°C) consistent with single-crystal data . Dynamic vapor sorption (DVS) assesses hygroscopicity, critical for formulation stability .

How can this compound derivatives be tailored for specific therapeutic applications (e.g., anticancer vs. anti-inflammatory)?

Targeted modifications include:

  • Anticancer : Introduce -CF3_3 or -CN groups to enhance apoptosis induction (e.g., via caspase-3 activation) .
  • Anti-inflammatory : Incorporate sulfonamide or amino groups to modulate COX-2 inhibition .
    In vivo studies on analogs like 3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile demonstrated tumor growth reduction in xenograft models (40–60% inhibition at 10 mg/kg) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.